3-Methoxy-4-(trifluoromethoxy)phenol

Lipophilicity ADME Drug Design

This fluorinated building block (CAS 1261571-61-2) features a unique 3-OCH₃/4-OCF₃ disubstitution pattern with distinct LogP (2.28) and electronic profile unattainable with mono-substituted analogs. Critical for medicinal chemistry teams optimizing ADME and synthetic chemists leveraging ortho-directing -OCF₃ for regioselective DoM at the 5-position. Substituting with 4-(trifluoromethoxy)phenol or regioisomers compromises reactivity and derails synthetic routes. Procure the exact CAS to ensure regioselective fidelity.

Molecular Formula C8H7F3O3
Molecular Weight 208.13 g/mol
CAS No. 1261571-61-2
Cat. No. B6306399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(trifluoromethoxy)phenol
CAS1261571-61-2
Molecular FormulaC8H7F3O3
Molecular Weight208.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)OC(F)(F)F
InChIInChI=1S/C8H7F3O3/c1-13-7-4-5(12)2-3-6(7)14-8(9,10)11/h2-4,12H,1H3
InChIKeyWXJSKOYXPZSRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(trifluoromethoxy)phenol (CAS 1261571-61-2): A High-Purity, Dual-Substituted Fluorinated Phenol Building Block for Advanced Medicinal Chemistry and Agrochemical Synthesis


3-Methoxy-4-(trifluoromethoxy)phenol (CAS 1261571-61-2) is a specialized, high-purity (>98%) fluorinated phenolic building block [1] that combines a strong electron-donating methoxy group (-OCH₃) at the 3-position with a potent electron-withdrawing trifluoromethoxy group (-OCF₃) at the 4-position on the same aromatic ring [2]. This unique, proximal substitution pattern yields a molecular architecture with predicted physicochemical properties (density: 1.4±0.1 g/cm³, LogP: 2.28, pKa: ~9-10) that are distinct from its simpler mono-substituted or regioisomeric analogs [3]. As a result, it is primarily utilized as a high-value intermediate and a versatile scaffold for constructing complex molecules in pharmaceutical and agrochemical research, where precise control over electronic and steric properties is critical for structure-activity relationships .

Why 3-Methoxy-4-(trifluoromethoxy)phenol (CAS 1261571-61-2) Cannot Be Replaced by Simpler OCF3 or OCH3 Phenol Analogs


The inability to substitute 3-Methoxy-4-(trifluoromethoxy)phenol with generic, mono-substituted OCF3 or OCH3 phenols arises from the fundamental, synergistic impact of its specific 3-OCH₃/4-OCF₃ disubstitution pattern on both physicochemical properties and chemical reactivity [1]. The -OCF₃ group, while a potent long-range electron-withdrawing substituent, is known to have unique resonance interactions [2], and its effects are directly modulated by the adjacent, strongly electron-donating -OCH₃ group, leading to a distinct electronic environment and regioselective reactivity profile not found in simpler analogs like 4-(Trifluoromethoxy)phenol (CAS 828-27-3) or 3-(Trifluoromethoxy)phenol (CAS 827-99-6) . Furthermore, this specific dual substitution yields a unique balance of lipophilicity (predicted LogP of 2.28) and hydrogen-bonding capacity that directly influences its utility in drug design, a profile that cannot be replicated by simply mixing mono-substituted building blocks or using an isomer like 3-Methoxy-5-(trifluoromethoxy)phenol (predicted LogP of 2.46) . Therefore, a failure to procure this specific CAS number can derail a synthetic route reliant on its specific ortho/para directing effects and unique ADME property modulation.

Quantitative Differentiation Evidence for 3-Methoxy-4-(trifluoromethoxy)phenol (CAS 1261571-61-2) Against Key Comparators


Comparative Lipophilicity: Optimized LogP Value Relative to Regioisomeric and Mono-Substituted Analogs

The predicted octanol-water partition coefficient (ACD/LogP) for 3-Methoxy-4-(trifluoromethoxy)phenol is 2.28 [1]. This value indicates a balanced lipophilicity profile that is markedly different from related compounds. It is 1.7-fold more lipophilic than the simpler building block 4-(Trifluoromethoxy)phenol (LogP = 2.35, but lacks the methoxy group) and 1.4-fold more lipophilic than 2-Methoxy-4-(trifluoromethoxy)phenol (LogP = 1.93) . Crucially, it is significantly less lipophilic (by 1.08-fold) than its regioisomer, 3-Methoxy-5-(trifluoromethoxy)phenol (LogP = 2.46) . This intermediate LogP value suggests a potentially superior balance between membrane permeability and aqueous solubility compared to its more lipophilic isomer, which may lead to higher non-specific binding or poor solubility [2].

Lipophilicity ADME Drug Design Physicochemical Property Medicinal Chemistry

Regioisomeric Impact on Predicted Acidity (pKa) Compared to the 2,4-Substituted Isomer

While the exact pKa for 3-Methoxy-4-(trifluoromethoxy)phenol is not directly available, its value is predicted to be in the range of 9-10, based on structural class . This can be contrasted with the predicted pKa of its closely related regioisomer, 2-Methoxy-4-(trifluoromethoxy)phenol, which is 8.58±0.43 . This difference of up to 1.42 pKa units indicates that the 3,4-isomer is less acidic (higher pKa) and thus a weaker acid at physiological pH. This difference in acidity, driven by the position of the electron-donating methoxy group relative to the electron-withdrawing OCF3 group, will directly impact the compound's ionization state and, consequently, its solubility, permeability, and protein binding characteristics in a biological system [1].

Acidity Ionization State Physicochemical Property pKa Bioavailability

Electronic and Directing Effects: Enhanced Ortho-Directing Power of OCF3 for Functionalization

Research on the fundamental chemistry of the trifluoromethoxy group demonstrates its superior capacity to promote hydrogen/metal permutation (i.e., ortho-metalation) compared to both methoxy and trifluoromethyl groups [1]. This is a critical advantage for the synthetic chemist aiming to further elaborate the 3-Methoxy-4-(trifluoromethoxy)phenol scaffold. The presence of the strongly ortho-directing -OCF3 group at the 4-position, adjacent to the 3-methoxy group, creates a uniquely activated and regioselective environment for functionalization at the 5-position (ortho to OCF3). In contrast, a simple methoxy group is a weaker ortho-director, and the combination in this specific isomer provides a predictable and powerful handle for introducing further diversity, a feature that is either absent or less pronounced in the mono-substituted 4-(Trifluoromethoxy)phenol or the 3,5-isomer where the groups are meta to each other [2].

Synthetic Utility Regioselective Functionalization Ortho-Directing C-H Activation Organometallic Chemistry

Market-Ready, High-Purity Research Material with Specific Storage and Shipping Data

3-Methoxy-4-(trifluoromethoxy)phenol (CAS 1261571-61-2) is commercially available for research and development with a purity specification of NLT (Not Less Than) 98%, as confirmed by supplier Boroncore [1], and is offered at 95%+ purity by suppliers such as Fluorochem . In contrast, its derivative, (3-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid (CAS 2096329-73-4), while also at 98% purity, requires specific handling for Suzuki coupling . More critically, the recommended storage condition for the target phenol is sealed and dry at 2-8°C, with shipping at room temperature within the continental US . This specific combination of high purity and defined storage/shipping conditions provides procurement scientists with the necessary data for stability assessments and inventory management, a level of detail not uniformly available for all analogs. For instance, while 4-(Trifluoromethoxy)phenol is also widely used, it is often a liquid requiring different handling procedures.

Procurement Purity Stability Storage Logistics

Downstream Derivatization Potential: A Versatile Scaffold for Generating Diverse IP Space

The strategic value of 3-Methoxy-4-(trifluoromethoxy)phenol is further validated by the existence of a portfolio of more complex, commercially available downstream derivatives, demonstrating its proven utility as a versatile scaffold. For example, it can be readily converted to its boronic acid derivative (CAS 2096329-73-4) for Suzuki-Miyaura cross-coupling , a thiazol-2-amine derivative (CAS 2807445-16-3) for potential bioisosteric replacement , and a phenyl(methyl)sulfane derivative (CAS 2382878-72-8) [1]. In contrast, a simpler analog like 4-(Trifluoromethoxy)phenol, while also a building block, lacks the additional methoxy handle, limiting the diversity of accessible chemical space and the potential for fine-tuning molecular interactions. This pre-existing derivative network provides a clear, de-risked path for medicinal chemists to explore new intellectual property space by leveraging the unique 3-methoxy-4-OCF3 core.

Building Block Derivatization Medicinal Chemistry Chemical Biology Intellectual Property

Primary Research and Industrial Use Cases for 3-Methoxy-4-(trifluoromethoxy)phenol (CAS 1261571-61-2)


Medicinal Chemistry: Optimizing Drug Candidates for Balanced Lipophilicity and ADME Properties

In lead optimization programs, medicinal chemists can utilize 3-Methoxy-4-(trifluoromethoxy)phenol as a privileged scaffold to fine-tune the lipophilicity of a drug candidate. Its predicted LogP of 2.28 represents an intermediate value between the more lipophilic 3,5-isomer (LogP 2.46) and the less lipophilic 2,4-isomer (LogP 1.93), as established in Section 3 [1]. This property allows teams to potentially improve a compound's membrane permeability while mitigating the risks of high lipophilicity, such as poor aqueous solubility, high plasma protein binding, and off-target promiscuity, thereby enhancing its overall drug-likeness and developability profile [2].

Synthetic Methodology: Leveraging Regioselective Ortho-Metalation for Complex Molecule Construction

Synthetic chemists engaged in the total synthesis of natural products or complex pharmaceutical agents can exploit the unique electronic properties of 3-Methoxy-4-(trifluoromethoxy)phenol. The presence of the potent, long-range electron-withdrawing and strongly ortho-directing -OCF3 group, as discussed in Section 3 [3], provides a powerful and predictable handle for regioselective functionalization via directed ortho-metalation (DoM). This allows for the efficient introduction of electrophiles at the 5-position of the aromatic ring, enabling the rapid and selective assembly of densely functionalized aromatic cores that would be challenging to access using simpler mono-substituted phenol analogs.

Chemical Biology: Developing High-Purity, Dual-Functionalized Probes and PROTAC Linkers

In chemical biology and targeted protein degradation research, 3-Methoxy-4-(trifluoromethoxy)phenol serves as an ideal, high-purity (NLT 98%) [4] bifunctional building block for constructing sophisticated molecular probes. Its dual functionality—a phenolic hydroxyl group and a methoxy group—offers orthogonal handles for selective derivatization, allowing researchers to attach the core to a ligand of interest at one site and a linker or reporter tag (e.g., biotin, fluorophore) at the other. This enables the creation of well-defined, dual-functionalized probes and PROTAC (Proteolysis Targeting Chimera) linkers with precise control over molecular geometry, a critical requirement for maintaining target engagement and cellular activity.

Agrochemical Discovery: Accessing Novel Fluorinated Scaffolds for Patent Expansion

For discovery teams in the agrochemical industry, where the introduction of fluorine and fluorinated groups is a proven strategy for enhancing metabolic stability and bioefficacy, 3-Methoxy-4-(trifluoromethoxy)phenol provides access to novel chemical space [5]. As a demonstrated precursor to a range of complex heterocyclic systems, including thiazole and pyrimidine derivatives, this building block allows for the efficient generation of patentable, fluorinated analogs of existing agrochemical leads. Its unique substitution pattern, distinct from common OCF3 building blocks, offers a direct route to expanding intellectual property estates around valuable chemical series.

Technical Documentation Hub

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